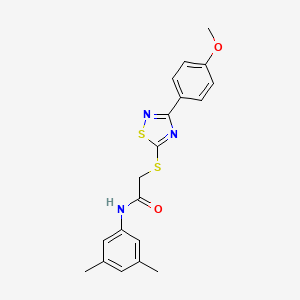

N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3,5-Dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide linkage at position 3. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-12-8-13(2)10-15(9-12)20-17(23)11-25-19-21-18(22-26-19)14-4-6-16(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCOVOUJKFHJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

This molecular configuration includes a dimethylphenyl group and a methoxyphenyl group linked through a thiadiazole ring to an acetamide functional group.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazole showed moderate to significant antibacterial and antifungal activities against various strains:

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant | 32.6 |

| Escherichia coli | Moderate | 47.5 |

| Candida albicans | Moderate | 50.0 |

These findings suggest that this compound could have similar or enhanced activity due to its structural features.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance:

- Mechanism : Thiadiazole compounds may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and chromatin remodeling.

- Case Study : In vitro tests indicated that certain thiadiazole derivatives exhibited cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 30 µM.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Properties :

- Anticancer Screening :

The mechanism by which this compound exerts its effects likely involves:

- Enzyme Inhibition : Targeting enzymes crucial for cellular processes.

- Receptor Interaction : Modulating receptor activity related to growth factor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide-thiadiazole/triazole derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and inferred bioactivity:

Table 1: Structural and Functional Comparison of Key Analogues

Key Structural and Electronic Differences

- Core Heterocycle : The 1,2,4-thiadiazole core in the target compound (vs. triazole in analogues ) offers distinct electronic properties due to sulfur’s electronegativity and polarizability, which may influence redox interactions or binding to cysteine-rich enzyme pockets.

- Substituent Effects: 4-Methoxyphenyl vs. Thiophenyl/Furanyl: The methoxy group provides moderate electron-donating effects, enhancing aromatic interactions. Sulfamoyl vs. Dimethylphenyl: The sulfamoyl group in increases hydrophilicity and hydrogen-bonding capacity, favoring solubility but possibly reducing membrane permeability compared to the lipophilic 3,5-dimethylphenyl group in the target compound.

Pharmacological Implications

- Anticancer Potential: Analogues like the bis-thiadiazole derivative may exhibit stronger enzyme inhibition (e.g., HDAC or topoisomerase) due to dual sulfur bridges, whereas the target compound’s single thiadiazole-thioether motif may offer selectivity for specific tumor cell lines (e.g., lung or colon, as per ’s screening framework ).

- Antimicrobial Activity : Pyridinyl-substituted triazoles (e.g., ) could target bacterial metalloenzymes, while the target compound’s methoxyphenyl group may favor antifungal activity via ergosterol biosynthesis interference.

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to those in , involving thiol-alkylation and heterocyclic condensation.

- Biological Data Gaps : While validates screening methodologies for analogues, direct activity data for the target compound or its relatives are absent. Hypotheses are based on substituent trends and precedents from related scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.